molecular formula C8H11NO3 B1217394 (N-Ethylcarbamoylhydroxymethyl)furan CAS No. 63503-61-7

(N-Ethylcarbamoylhydroxymethyl)furan

Cat. No.: B1217394
CAS No.: 63503-61-7
M. Wt: 169.18 g/mol
InChI Key: QGCUZOGMLATDDO-UHFFFAOYSA-N
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Description

(N-Ethylcarbamoylhydroxymethyl)furan is an organic compound with the molecular formula C8H11NO3 and a molecular weight of 169.18 g/mol. It is synthesized from furfural, a component derived from plant biomass. This compound is known for its unique structure, which includes a furan ring substituted with an N-ethylcarbamoylhydroxymethyl group.

Preparation Methods

The synthesis of (N-Ethylcarbamoylhydroxymethyl)furan typically involves the reaction of furfural with ethyl carbamate under specific conditions. The reaction is carried out in the presence of a catalyst, often palladium, and under controlled temperature and pressure . Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

(N-Ethylcarbamoylhydroxymethyl)furan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(N-Ethylcarbamoylhydroxymethyl)furan has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its furan ring structure, which is known for its biological activity.

    Industry: It is used in the production of polymers and other materials derived from biomass.

Mechanism of Action

The mechanism of action of (N-Ethylcarbamoylhydroxymethyl)furan involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or metabolic pathways . The exact pathways and molecular targets are still under investigation, but its furan ring structure is believed to play a crucial role in its biological activity.

Comparison with Similar Compounds

Similar compounds to (N-Ethylcarbamoylhydroxymethyl)furan include:

    Furfural: A precursor in its synthesis, known for its use in the production of resins and solvents.

    5-Hydroxymethylfurfural: Another furan derivative with applications in the production of biofuels and chemicals.

    Furfuryl alcohol: Used in the manufacture of foundry resins and as a solvent. What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

furan-2-ylmethyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-2-9-8(10)12-6-7-4-3-5-11-7/h3-5H,2,6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCUZOGMLATDDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212916
Record name (N-Ethylcarbamoylhydroxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63503-61-7
Record name (N-Ethylcarbamoylhydroxymethyl)furan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063503617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC298264
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (N-Ethylcarbamoylhydroxymethyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70212916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURFURYL ETHYLCARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5KU9VM3ZT4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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